Molecular weight and formula of 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine
Molecular weight and formula of 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine
An In-Depth Technical Guide to 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine
Abstract: This technical guide provides a comprehensive overview of 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine, a versatile chemical intermediate with significant potential in medicinal chemistry, organic synthesis, and materials science. The document details the compound's fundamental physicochemical properties, proposes a robust synthetic pathway, outlines a self-validating analytical workflow for structural confirmation, and explores its applications for researchers and drug development professionals. Emphasis is placed on the causality behind experimental choices and adherence to rigorous scientific standards.
Introduction and Strategic Importance
1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine is a multi-functional organic compound distinguished by its unique molecular architecture. The structure incorporates several key features that make it a valuable building block for complex molecular synthesis:
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A Pyrrolidine Moiety: A saturated five-membered nitrogen heterocycle, common in pharmaceuticals and natural products, which can influence solubility and biological activity.
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A Nitro-Substituted Aromatic Ring: The electron-withdrawing nitro group can be readily reduced to an amine, providing a reactive handle for further chemical elaboration, a common strategy in the synthesis of pharmaceutical agents.
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A Benzyloxy Protecting Group: This group masks a phenolic hydroxyl, which can be deprotected under specific conditions to reveal a reactive site for further functionalization.
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A Vinyl Linker: The ethenyl bridge provides conformational rigidity and serves as a point for potential addition reactions or as a structural element in larger conjugated systems.
Collectively, these features position the compound as a key intermediate in the synthesis of novel therapeutics, particularly in areas like oncology, and as a versatile precursor for advanced materials.[1] Its stability and reactivity profile make it suitable for constructing diverse molecular libraries for high-throughput screening and for developing targeted drug delivery systems.[1]
Physicochemical and Handling Data
Accurate characterization begins with understanding the compound's fundamental properties. The following data has been consolidated from chemical supplier and database information.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₀N₂O₃ | [1] |
| Molecular Weight | 324.38 g/mol | [1] |
| CAS Number | 153805-85-7 | [1][2] |
| PubChem ID | 2728261 | [1] |
| Synonyms | 1-[(E)-2-(5-benzyloxy-2-nitrophenyl)vinyl]pyrrolidine, 4-benzyloxy-2-(2-pyrrolidinylvinyl)nitrobenzene | [2] |
| Storage Conditions | Store at 0-8°C in a dry, cool, and well-ventilated place. | [1][2] |
| Handling | Handle in a well-ventilated area. Use personal protective equipment (PPE) including safety goggles and gloves. Avoid contact with skin and eyes. | [2] |
Proposed Synthesis and Mechanistic Rationale
While multiple synthetic routes could be envisioned, a highly efficient and common approach for this class of compound is the direct condensation of an aldehyde with a secondary amine to form an enamine. This method is chosen for its operational simplicity and typically high yields for activated substrates.
Reaction: Condensation of 5-Benzyloxy-2-nitrobenzaldehyde with Pyrrolidine.
Causality: The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration, often acid-catalyzed, drives the reaction to completion, forming the stable, conjugated enamine product. The nitro group activates the aromatic ring but does not directly interfere with this specific transformation.
Step-by-Step Experimental Protocol
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Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 5-benzyloxy-2-nitrobenzaldehyde (1.0 eq) and toluene (approx. 0.2 M concentration).
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Reagent Addition: Add pyrrolidine (1.2 eq) to the solution, followed by a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
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Reaction Execution: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Thin-Layer Chromatography (TLC) should be used to confirm the consumption of the starting aldehyde.
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Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
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Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified via column chromatography on silica gel to yield the pure 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of the target compound.
Analytical Validation and Characterization
To ensure the trustworthiness of any subsequent research, the identity, structure, and purity of the synthesized compound must be rigorously confirmed. A multi-technique approach provides a self-validating system where data from each analysis corroborates the others.
Expected Spectroscopic Signatures
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¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural elucidation. Expected signals would include distinct peaks for the aromatic protons on both phenyl rings, a singlet for the benzylic (-CH₂-) protons, characteristic signals for the vinyl protons, and multiplets for the pyrrolidine ring protons. The coupling constants between the vinyl protons would confirm the (E)-stereochemistry.
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FTIR (Fourier-Transform Infrared Spectroscopy): This analysis confirms the presence of key functional groups. Expected absorption bands include strong peaks corresponding to the N-O stretches of the nitro group (approx. 1520 and 1340 cm⁻¹), C=C stretching of the vinyl group (approx. 1640 cm⁻¹), and C-O-C stretching of the benzyl ether (approx. 1250 and 1050 cm⁻¹).
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MS (Mass Spectrometry): This technique confirms the molecular weight. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C₁₉H₂₀N₂O₃, validating the elemental composition.
Analytical Workflow Diagram
Caption: Workflow for the structural validation of the synthesized product.
Applications in Research and Development
The utility of 1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine stems from its role as a versatile intermediate.[1]
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Pharmaceutical Development: It is a key precursor for creating more complex molecules. The nitro group can be reduced to an aniline derivative, which is a cornerstone for building a wide array of bioactive compounds, including potential anti-cancer agents.[1] The pyrrolidine ring is a known pharmacophore that can improve pharmacokinetic properties.
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Organic Synthesis: As a building block, it provides a pre-functionalized scaffold, saving multiple steps in a longer synthetic campaign. The vinyl group can participate in cycloadditions or be further modified.[1]
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Biochemical Research: The compound can be used to synthesize targeted molecular probes to study enzyme interactions and biological pathways at a molecular level.[1]
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Material Science: Its structure is amenable to polymerization, suggesting potential use in the development of advanced polymers or coatings with specific chemical properties for enhanced performance.[1]
Conclusion
1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine is a high-value chemical intermediate with a well-defined set of physicochemical properties. Its strategic combination of a modifiable nitro group, a protected phenol, and a bioactive pyrrolidine moiety makes it an asset for researchers in drug discovery and synthetic chemistry. The synthetic and analytical workflows detailed in this guide provide a robust framework for its preparation and validation, enabling its confident application in the development of next-generation pharmaceuticals and materials.
References
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1-(4,5-Bis(benzyloxy)-2-nitrostyryl)pyrrolidine | C26H26N2O4 | CID 11826137. PubChem. [Link]
